9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-
Brand Name: Vulcanchem
CAS No.: 69093-18-1
VCID: VC17585122
InChI: InChI=1S/C17H16N2O4/c1-7(2)19-9-4-6-11(21)15-13(9)17(23)14-10(20)5-3-8(18)12(14)16(15)22/h3-7,19-21H,18H2,1-2H3
SMILES:
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-

CAS No.: 69093-18-1

Cat. No.: VC17585122

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- - 69093-18-1

Specification

CAS No. 69093-18-1
Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name 1-amino-4,8-dihydroxy-5-(propan-2-ylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C17H16N2O4/c1-7(2)19-9-4-6-11(21)15-13(9)17(23)14-10(20)5-3-8(18)12(14)16(15)22/h3-7,19-21H,18H2,1-2H3
Standard InChI Key DAHSRRGMYJJGTF-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N

Introduction

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a unique combination of functional groups, including amino and hydroxy groups, which contribute to its reactivity and potential applications in various scientific fields .

Key Characteristics:

  • Molecular Formula: C17H16N2O4

  • Molecular Weight: Approximately 312.326 g/mol

  • CAS Number: 69093-18-1

  • InChI Key: DAHSRRGMYJJGTF-UHFFFAOYSA-N

Reactivity Features:

  • Nucleophilic Substitutions: The amino group can participate in forming amides or other derivatives.

  • Electrophilic Aromatic Substitutions: Possible due to the electron-rich nature of the compound.

  • Oxidation and Esterification: Hydroxyl groups can undergo these reactions.

Synthesis Methods

The synthesis of 9,10-Anthracenedione derivatives typically involves multi-step reactions starting from anthracene or its derivatives. These methods often require careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products.

Example Synthesis Method:

  • Starting Material: 9-Anthraceneboronic acid

  • Process: Stirring in an organic solvent with an alkali for several hours

  • Yield: Up to 94.5% purity

Biological Activities and Applications

Research indicates that compounds related to 9,10-Anthracenedione exhibit significant biological activities, including potential antitumor properties. The presence of hydroxyl and amino groups enhances their interaction with biological targets, making them candidates for further pharmacological studies.

Biological Activities:

  • Antitumor Properties: Induce apoptosis in cancer cells.

  • Antibacterial Properties: Potential applications in antimicrobial therapies.

Analytical Techniques

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. This technique is useful for separation and isolation of the compound and its impurities .

HPLC Conditions:

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)

  • Application: Suitable for pharmacokinetics and preparative separation

Comparison with Similar Compounds

Several compounds share structural similarities with 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-. These include other anthraquinone derivatives with varying functional groups.

Similar Compounds:

Compound NameMolecular FormulaUnique Features
9,10-Anthracenedione, 1-amino-4-hydroxy-5-methylaminoNot specifiedContains only one hydroxyl group
9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]- (Disperse Violet 57)C21H15NO6SIncludes a sulfonate group, known for dye properties
9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(methylamino)-C15H12N2O4Different positioning of hydroxy and amino groups

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